molecular formula C6H4F2O2 B067399 2,4-Difluororesorcinol CAS No. 195136-71-1

2,4-Difluororesorcinol

Cat. No.: B067399
CAS No.: 195136-71-1
M. Wt: 146.09 g/mol
InChI Key: IBNBFQFUGXNAKU-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C6H4F2O2 and a molecular weight of 146.09 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, along with two hydroxyl groups at the 1 and 3 positions.

Safety and Hazards

2,4-Difluororesorcinol is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed . It’s recommended to avoid eating, drinking, or smoking when using this product. If swallowed, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluororesorcinol typically involves the fluorination of resorcinol. One common method is the direct fluorination of resorcinol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to achieve selective substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluororesorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Difluororesorcinol is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity, metabolic stability, and lipophilicity compared to its chlorinated and brominated analogs . These properties make it particularly useful in applications requiring enhanced chemical and biological stability.

Properties

IUPAC Name

2,4-difluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNBFQFUGXNAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445607
Record name 2,4-DIFLUORORESORCINOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-71-1
Record name 2,4-DIFLUORORESORCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluororesorcinol
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Synthesis routes and methods

Procedure details

A solution of Compound 3 (0.64 g, 3.7 mmol) in dichloromethane (0.3M, anhydrous) at room temperature under nitrogen is treated with boron tribromide solution (3.0 equivalents, 1.0M in dichloromethane, Aldrich or Fluka) via syringe over five minutes. The reaction is monitored by TLC, and takes 24-48 hours to reach completion; an additional 0.5 equivalents of boron tribromide solution is sometimes necessary to drive the reaction to completion. The reaction mixture is carefully quenched with water, and the resulting mixture is stirred until all precipitate dissolves. The resulting solution is extracted twice with ether. The ether extract is washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure and purified by sublimation to yield 0.49 g (90%) of Compound 4 as a colorless crystalline solid: m.p. 100°-101° C.; 1H NMR (CDCl3) 8.99 (s, 1H), 8.62 (s, 1H), 6.32 (td, 1H), 6.05 (m, 1H); 19F (CDCl3) 145.4 (m, 1F), 156.0 (m, 1F). Anal. calc. for C6H4O2F2 ; C, 49.33; H, 2.76. Found: C, 48.96; H, 3.21; N, 0.028.
Quantity
0.64 g
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Yield
90%
Customer
Q & A

Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?

A1: this compound is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using this compound, leads to several improved properties compared to non-fluorinated fluorescein:

  • Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.
  • Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.
  • High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.

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